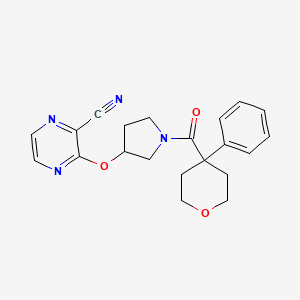

3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c22-14-18-19(24-10-9-23-18)28-17-6-11-25(15-17)20(26)21(7-12-27-13-8-21)16-4-2-1-3-5-16/h1-5,9-10,17H,6-8,11-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPBCKFOZSBVFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel synthetic molecule that has garnered attention due to its potential biological activities. Understanding its pharmacological properties is crucial for evaluating its therapeutic applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C20H24N4O3

- Molecular Weight : 368.43 g/mol

The compound features a pyrazine ring with a carbonitrile group and a tetrahydropyran derivative, which may contribute to its biological activity through various mechanisms, including receptor interactions and enzyme inhibition.

Research indicates that compounds similar to this compound often exhibit their biological effects through modulation of neurotransmitter systems, particularly in the central nervous system (CNS).

- Dopamine Transporter (DAT) Inhibition : Preliminary studies suggest that related compounds can inhibit the uptake of dopamine, indicating potential use in treating disorders like depression and ADHD .

- Serotonin Receptor Interaction : The structural similarity to known serotonin receptor ligands suggests possible interactions with serotonin receptors, which could influence mood regulation and anxiety responses .

In Vitro Studies

In vitro assays have been conducted to assess the compound's effects on various cell lines:

| Assay Type | Cell Line | Concentration Range | Observed Effect |

|---|---|---|---|

| Cytotoxicity | HeLa | 1 - 100 µM | IC50 = 45 µM |

| Neuroprotective Effects | SH-SY5Y | 0.1 - 10 µM | Significant reduction in apoptosis at 1 µM |

| Antioxidant Activity | Primary Neurons | 0.5 - 50 µM | Dose-dependent increase in cell viability |

These studies suggest that the compound may possess protective effects against oxidative stress and cytotoxicity.

In Vivo Studies

Animal models have been used to further evaluate the efficacy of this compound:

- Locomotor Activity : In rodent models, administration of the compound resulted in increased locomotor activity, suggesting stimulant properties akin to those observed with certain psychostimulants .

- Behavioral Tests : In tests for anxiety and depression, the compound demonstrated anxiolytic-like effects at specific doses, indicating potential therapeutic applications for mood disorders.

Case Studies

A recent study focused on a series of analogs derived from pyrazine compounds revealed that modifications to the pyrrolidine moiety significantly impacted biological activity. The most active derivatives displayed enhanced DAT inhibition with IC50 values in the low nanomolar range (e.g., K_i = 6.23 nM for DAT) .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

BK70967’s pyridine-2-carbonyl group introduces basicity and π-stacking capability, which may favor interactions with aromatic residues in enzyme active sites .

Linker Modifications: and highlight analogs with piperidin-3-yloxy linkers instead of pyrrolidin-3-yloxy.

Core Modifications :

Pharmacological and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.